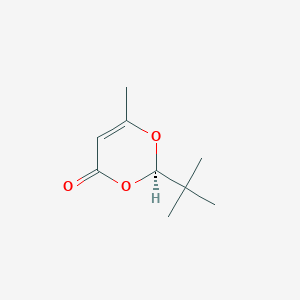

(R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one

Description

Historical Context and Evolution of Chiral 1,3-Dioxin-4-ones as Synthetic Reagents

The development of chiral 1,3-dioxin-4-ones as useful reagents in asymmetric synthesis has its roots in the broader exploration of chiral acetals and ketals. A pivotal moment in this field was the seminal work of Seebach nearly four decades ago on chiral 1,3-dioxolan-4-ones. mdpi.com These compounds, readily prepared from enantiomerically pure α-hydroxy acids like lactic acid and mandelic acid, provided a robust platform for asymmetric alkylations. mdpi.com The principle behind their use lies in the creation of a new stereogenic center under the control of an existing one, leading to products with high diastereoselectivity. mdpi.com

The utility of these chiral auxiliaries was quickly expanded. For instance, the lactic acid-derived dioxolanone was converted to a chiral 5-methylenedioxolanone, which demonstrated high stereoselectivity as a dienophile in Diels-Alder reactions. mdpi.com This reactivity highlighted the potential of dioxolanones to act as chiral ketene (B1206846) equivalents. nih.gov Furthermore, these compounds were established as chiral acyl anion equivalents, where after a reaction, the auxiliary could be cleaved to reveal a chiral product. mdpi.com This evolution from simple chiral acetals to highly functionalized and reactive 1,3-dioxin-4-one systems set the stage for the development and application of more sophisticated derivatives like (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one.

Significance of this compound as a Chiral Building Block

This compound, a derivative of acetoacetate (B1235776), has emerged as a particularly important chiral building block, even being named "Reagent of the Year 1987". sigmaaldrich.com Its significance stems from its ability to undergo a variety of stereoselective reactions with both nucleophiles and electrophiles. sigmaaldrich.com The tert-butyl group at the C2 position provides steric bulk, which effectively directs the approach of incoming reagents, leading to high levels of stereocontrol in the products.

This compound serves as a valuable precursor in the synthesis of a wide range of chiral molecules. For example, it is a key intermediate in the asymmetric synthesis of statins, a class of cholesterol-lowering drugs. nih.gov The chiral syn-1,3-diol structural motif, which is fundamental to many natural products and pharmaceuticals, can be accessed through reactions involving derivatives of this dioxinone. nih.gov The versatility of this compound is further demonstrated by its use in the preparation of trifluoromethylated aliphatic compounds, where it can participate in pericyclic reactions or serve as a source of α-trifluoromethyl-β-keto esters. rsc.org

Below is a table detailing some of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| CAS Number | 107289-20-3 |

| Appearance | Solid |

| Melting Point | 60-62 °C |

| Optical Activity | [α]20/D −221±3°, c = 1% in chloroform |

| Data sourced from Sigma-Aldrich. sigmaaldrich.comsigmaaldrich.com |

Overview of Research Trajectories for this compound

Current research continues to explore and expand the synthetic utility of this compound and related structures. One major area of focus is the development of new stereoselective transformations. For example, recent studies have shown the successful use of related chiral 1,3-dioxolan-4-ones in Michael additions and Diels-Alder cycloadditions, with the absolute configuration of the products often confirmed by X-ray diffraction. mdpi.comnih.gov

Another significant research direction involves the use of these chiral building blocks in the synthesis of complex and biologically active molecules. Their application in the synthesis of statins at a pilot plant scale underscores their industrial relevance. nih.gov Furthermore, the synthesis of various derivatives, such as those containing cyano or amino groups, points to ongoing efforts to create a diverse toolbox of chiral intermediates for drug discovery and development. nih.govnih.gov The development of one-pot diastereoselective carboxylation/bromocyclization reactions of homoallylic alcohols to produce chiral syn-1,3-diol derivatives also highlights the innovative strategies being employed to leverage the stereochemical information embedded in these structures. nih.gov The continued exploration of the reactivity of these dioxinones promises to yield even more efficient and elegant solutions to challenges in asymmetric synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-tert-butyl-6-methyl-1,3-dioxin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-6-5-7(10)12-8(11-6)9(2,3)4/h5,8H,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPXDBBVCANLFT-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(O1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)O[C@@H](O1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545135 | |

| Record name | (2R)-2-tert-Butyl-6-methyl-2H,4H-1,3-dioxin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107289-20-3 | |

| Record name | (2R)-2-(1,1-Dimethylethyl)-6-methyl-4H-1,3-dioxin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107289-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-tert-Butyl-6-methyl-2H,4H-1,3-dioxin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for R 2 Tert Butyl 6 Methyl 1,3 Dioxin 4 One

Enantioselective Preparations and Chiral Resolution Techniques

Enantioselective synthesis aims to produce a single enantiomer from achiral or racemic precursors. While classical resolution of a racemic mixture is a common strategy in stereochemistry, modern approaches often favor methods that build the desired chirality directly into the molecular framework. nih.gov

The synthesis of 1,3-dioxin-4-ones often involves the acid-catalyzed condensation of a β-hydroxy acid with an aldehyde or its equivalent. To achieve an enantiopure product, this fundamental reaction can be adapted. One common strategy involves using a chiral auxiliary or a chiral catalyst to direct the stereochemical outcome of the cyclization.

However, a more direct and widely adopted approach for this specific compound is to build upon a pre-existing stereocenter, a method discussed in the following section. For analogous structures like chiral 1,3-dioxolan-4-ones, which are formed from α-hydroxy acids, extensive research has shown that diastereomeric purity can be achieved through careful purification, as one diastereomer is often thermodynamically more stable. nih.gov While less documented for this specific 1,3-dioxin-4-one, similar principles of thermodynamic control during cyclization could be applied.

General synthetic routes to the parent dioxinone scaffold often utilize readily available starting materials, which can be adapted for chiral synthesis. nih.gov

Table 1: General Synthetic Routes to Dioxinone Cores

| Route | Starting Materials | Reagents | Key Feature |

|---|---|---|---|

| A | tert-Butyl Acetoacetate (B1235776) Derivatives | Concentrated Sulfuric Acid, Acetic Anhydride, Acetone (B3395972) | One-pot procedure |

| B | Meldrum's Acid, Acid Chloride | - | Two-step procedure |

This table is based on general procedures for dioxinone synthesis which can be adapted for chiral variations. nih.gov

The most practical and common method for synthesizing (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one is through the cyclocondensation of an enantiomerically pure precursor. The structure of the target molecule logically points to (R)-3-hydroxybutyric acid as the ideal chiral starting material.

(R)-3-hydroxybutyric acid is a naturally occurring compound and the monomer of the biopolymer polyhydroxybutyrate (B1163853) (PHB). nih.gov It can be produced in high enantiomeric purity through microbial fermentation processes, making it a readily available and relatively inexpensive building block from the chiral pool. nih.govresearchgate.net

The synthesis involves the acid-catalyzed reaction between (R)-3-hydroxybutyric acid and pivalaldehyde (2,2-dimethylpropanal) or, more commonly, an acetal (B89532) derivative like pivalaldehyde dimethyl acetal, to facilitate the reaction. The acid catalyst, typically a sulfonic acid such as p-toluenesulfonic acid (PTSA), promotes the formation of the six-membered dioxinone ring. The stereocenter at the 6-position of the resulting dioxinone is directly derived from the stereocenter in the starting (R)-3-hydroxybutyric acid.

Table 2: Representative Synthesis from a Chiral Precursor

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Typical Yield |

|---|---|---|---|---|

| (R)-3-Hydroxybutyric acid | Pivalaldehyde dimethyl acetal | p-Toluenesulfonic acid (catalytic) | Toluene (B28343) or Dichloromethane | Moderate to High |

This table represents a typical laboratory synthesis based on standard cyclocondensation reactions for forming chiral acetals.

The reaction is typically performed with removal of the alcohol byproduct (methanol) to drive the equilibrium towards the product. The resulting this compound can then be purified by standard techniques such as column chromatography or crystallization.

Scale-Up Considerations in the Preparation of Chiral Dioxinones

Transitioning the synthesis of a chiral compound like this compound from a laboratory scale to an industrial scale introduces several challenges that must be addressed to ensure an efficient, safe, and economically viable process. nih.gov

Key considerations include:

Raw Material Sourcing and Cost: The economic feasibility of the large-scale synthesis is heavily dependent on the cost and availability of the enantiopure starting material, (R)-3-hydroxybutyric acid. The development of efficient fermentation and extraction processes for this precursor is crucial. nih.gov

Reaction Conditions and Control: On a large scale, heat management (exotherms from acid catalysis) becomes critical. The choice of reactor, stirring efficiency, and rate of reagent addition must be carefully controlled to maintain a consistent temperature and prevent side reactions that could compromise yield and purity.

Product Isolation and Purification: While chromatography is a common purification method in the lab, it is often expensive and cumbersome on an industrial scale. Developing a robust crystallization method is highly preferable for large-scale purification. This requires careful study of solvent systems and cooling profiles to ensure high recovery of the product with excellent enantiomeric and chemical purity. Screening for an optimal solvent system that allows for selective crystallization of the desired product away from impurities is a critical step. researchgate.net

Enantiomeric Purity: A primary concern is the preservation of stereochemical integrity throughout the process. The reaction conditions, particularly temperature and acid concentration, must be optimized to prevent any racemization at the sensitive stereocenter. Each batch must be rigorously tested using chiral chromatography (HPLC or SFC) to confirm that the enantiomeric excess (e.e.) meets specifications. researchgate.net

Process Safety: The use of flammable solvents and corrosive acids requires appropriate safety infrastructure and handling protocols to mitigate risks on an industrial scale.

Reactivity and Chemical Transformations of R 2 Tert Butyl 6 Methyl 1,3 Dioxin 4 One

Mechanistic Investigations of Ring-Opening Reactions and Acylketene Generation

The thermal or photochemical cleavage of the 1,3-dioxin-4-one ring system is a key reaction, leading to the formation of a transient but highly reactive acylketene species. This intermediate can then be trapped by various nucleophiles, both intramolecularly and intermolecularly, to afford a range of valuable products.

Cycloreversion Pathways to Acylketenes

The generation of acylketenes from 1,3-dioxin-4-ones is typically achieved through thermal retro-Diels-Alder or photochemical reactions. clockss.org The stability of the dioxinone ring and the conditions required for cycloreversion are significantly influenced by the substitution pattern on the ring. For instance, as the substitution on the 5- and 6-positions of 2,2-dimethyl-1,3-dioxin-4-one derivatives increases, so does the temperature required for thermal cycloreversion. Unsubstituted or mono-alkylated derivatives undergo cycloreversion at lower temperatures (around 80-130 °C), while more substituted analogs may require temperatures upwards of 160-170 °C. clockss.org

In cases where high temperatures are detrimental to the desired products, photochemical ring-opening presents a milder alternative. Irradiation at 254 nm can induce cycloreversion at room temperature, even for dioxinones that are resistant to thermal cleavage below 160 °C. clockss.org This photochemical pathway proceeds through the singlet excited state of the dioxinone. clockss.org

Intramolecular and Intermolecular Trapping of Generated Acylketenes

Once generated, the highly electrophilic acylketene intermediate is readily trapped by a variety of nucleophiles. This trapping can occur via two main pathways:

Intermolecular Trapping: In the presence of external nucleophiles such as alcohols or amines, the acylketene undergoes addition to form β-keto esters or β-keto amides, respectively. This reaction is a convenient method for acetoacetylation, offering an alternative to the use of the more hazardous diketene. wmich.edu The reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with various amines in an aqueous medium, using both conventional heating and microwave irradiation, has been shown to produce N-alkyl- and N-aryl-acetoacetamides in good to excellent yields. researchgate.net

Intramolecular Trapping: When the dioxinone substrate possesses a suitably positioned internal nucleophile, intramolecular trapping of the acylketene can lead to the formation of cyclic compounds. A notable example is the synthesis of functionalized lactams from 1,3-dioxin-4-ones bearing an ω-aminoalkyl side chain at the 5- or 6-position. Upon heating, these derivatives undergo cycloreversion to the corresponding acylketene, which is then trapped by the pendant amino group to yield four- and five-membered lactams. clockss.org For instance, 6-(aminomethyl)-1,3-dioxin-4-one derivatives, upon refluxing in toluene (B28343) or xylene, afford tetramic acids (pyrrolidine-2,4-diones) in high yields (65-90%). clockss.org This intramolecular ketene (B1206846) trapping represents an efficient 5-exo-trig cyclization process. clockss.org

Stereoselective Addition Reactions

The chiral nature of (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one makes it an excellent substrate for various stereoselective addition reactions, allowing for the creation of new stereocenters with a high degree of control.

Totally Stereoselective Additions to the Dioxinone Ring

While specific examples for this compound are not extensively detailed in the provided literature, the general reactivity of chiral dioxinones suggests that nucleophilic additions to the carbonyl group and conjugate additions to the α,β-unsaturated system can proceed with high stereoselectivity. The bulky tert-butyl group at the C-2 position effectively shields one face of the molecule, directing the approach of incoming nucleophiles to the opposite face.

Facial Selectivity in Reactions Involving Chiral Dioxinones

The stereochemical outcome of reactions involving chiral dioxinones is largely governed by the principle of facial selectivity, where the existing stereocenter directs the approach of reagents to one of the two diastereotopic faces of the molecule. In the case of this compound, the (R)-configuration at the C-2 position, along with the bulky tert-butyl group, creates a sterically hindered environment on one face of the dioxinone ring. Consequently, electrophiles and nucleophiles preferentially attack from the less hindered face, leading to a high degree of stereocontrol in the products.

This principle is well-established for related chiral 1,3-dioxolan-4-ones, which are known to undergo highly diastereoselective reactions. nih.gov For example, the alkylation of the enolate derived from a chiral 1,3-dioxolan-4-one (B8650053) proceeds with high selectivity due to the directing effect of the C-2 substituent. nih.gov By analogy, reactions involving the enolate or dienolate of this compound are expected to exhibit high facial selectivity.

Reactions of Dienolates from this compound with Carbonyl Electrophiles

The deprotonation of this compound with a strong base, such as lithium diisopropylamide (LDA), generates a chiral vinylogous enolate (dienolate). This nucleophilic species can then react with various electrophiles, including carbonyl compounds, in a stereoselective manner. researchgate.net

The reaction of the dienolate with aldehydes and ketones provides access to δ-hydroxy-α,β-unsaturated carbonyl compounds. The stereochemistry of the newly formed hydroxyl-bearing stereocenter is controlled by the facial bias imposed by the chiral dioxinone template. While specific data for the dienolate of this compound is not provided in the search results, related studies on similar dioxinone-derived silyl (B83357) enol ethers in vinylogous Mukaiyama aldol (B89426) reactions demonstrate the feasibility of achieving high enantioselectivity. researchgate.net

Table 1: Reactivity of 1,3-Dioxin-4-one Derivatives

| Reactant(s) | Conditions | Product Type | Reference |

| 6-(Aminomethyl)-1,3-dioxin-4-one derivatives | Toluene or xylene, reflux | Tetramic acids (pyrrolidine-2,4-diones) | clockss.org |

| 2,2,6-Trimethyl-4H-1,3-dioxin-4-one and amines | Aqueous medium, conventional or microwave heating | N-Alkyl- and N-Aryl-acetoacetamides | researchgate.net |

| 2,2,6-Trimethyl-4H-1,3-dioxin-4-one and isocyanates | 130-165 °C | 1,3-Oxazine-2,4-dione derivatives | wmich.edu |

| 1,3-Dioxin-4-one derived silyl enol ether and aldehydes | Chiral tartaric acid-derived acylborane catalyst | 6-(2-Hydroxylated alkyl)-1,3-dioxin-4-ones | researchgate.net |

Catalytic Reactions and Functional Group Transformations

Transition-Metal-Catalysed Processes Utilizing Dioxinones

Transition metal-catalyzed reactions represent a cornerstone of modern organic synthesis, offering efficient and selective methods for bond formation. caltech.eduyoutube.com The application of these powerful catalytic systems to 1,3-dioxin-4-one scaffolds is an emerging area of research. While specific examples utilizing this compound are not extensively documented, the inherent reactivity of the dioxinone ring suggests potential for various transition-metal-catalyzed transformations.

The vinyl ether moiety within the 1,3-dioxin-4-one structure makes it a candidate for cross-coupling reactions. youtube.comrsc.org Palladium-catalyzed reactions, such as the Heck, Suzuki, and Stille couplings, are fundamental for creating carbon-carbon bonds. youtube.comyoutube.com In principle, the C=C bond of the dioxinone could participate in Heck-type reactions. More likely, functionalization at the 5- or 6-position with a halide or triflate could enable Suzuki or Stille couplings, using the dioxinone as the electrophilic partner. Conversely, the synthesis of a stannyl (B1234572) or boronyl derivative at these positions would allow it to act as a nucleophilic partner. The development of such transition metal-catalyzed alkylations and cycloadditions on 4H-1,3-dioxin frameworks is considered a current challenge with potential for generating chiral intermediates for pharmaceutical applications. vulcanchem.com

Rhodium catalysis is also of significant interest. For instance, rhodium(II) catalysts are known to react with diazo compounds to form oxonium ylides, which can then undergo further reactions. rsc.org Dioxazolones, which are related heterocyclic compounds, have been utilized as acylnitrene precursors in rhodium-catalyzed C-H amination reactions. youtube.com This suggests that under appropriate conditions, the oxygen atoms within the 1,3-dioxin-4-one ring could potentially interact with rhodium catalysts to facilitate novel transformations.

The broader field of palladium catalysis continues to evolve, with recent advancements in photoredox catalysis enabling novel dicarbofunctionalization reactions of alkynes. nih.gov The exploration of such modern catalytic methods with versatile substrates like 1,3-dioxin-4-ones holds promise for future synthetic innovations.

Catalytic Reduction of Chiral Dioxinones

The selective reduction of functional groups in chiral molecules is a critical step in many synthetic pathways. For this compound, catalytic reduction could target either the endocyclic C=C double bond or the C=O group of the ester.

Catalytic hydrogenation is a common method for the reduction of alkenes. Using heterogeneous catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), the C5-C6 double bond of the dioxinone could, in principle, be reduced to yield the corresponding 1,3-dioxan-4-one. The stereochemical outcome of this reduction would be of significant interest, with the potential for diastereoselective addition of hydrogen guided by the existing stereocenter at C2.

A related study on the hydrogenation of cyclic 1,3-diones to 1,3-diols using a ruthenium on carbon (Ru/C) catalyst highlights the potential for reducing carbonyl groups within cyclic systems. researchgate.net Although 1,3-dioxin-4-ones are structurally different, this work suggests that under specific conditions, the ester carbonyl could be targeted. However, this would likely require more forcing conditions or more specialized catalyst systems compared to the reduction of the C=C bond. The reduction of the ester to an alcohol would open up further synthetic possibilities.

It is important to note that specific literature detailing the catalytic reduction of this compound is scarce. The reactivity would be highly dependent on the chosen catalyst, solvent, and reaction conditions, with potential for competing reactions or decomposition of the starting material.

Transformations to Other Heterocyclic Systems

The 1,3-dioxin-4-one ring is a valuable synthon for the construction of other heterocyclic frameworks. Thermal or photochemical activation can unmask a reactive ketene intermediate, which can then be trapped by various reagents to form new ring systems.

Reactions with Imines and Schiff Bases leading to Oxazine (B8389632) Derivatives

1,3-Dioxin-4-ones, particularly the diketene-acetone adduct 2,2,6-trimethyl-4H-1,3-dioxin-4-one, can react with imines (Schiff bases) to produce 1,3-oxazin-4-one derivatives. chemicalbook.comwmich.edu This transformation typically occurs at elevated temperatures and involves the thermal decomposition of the dioxinone to generate a reactive acetylketene intermediate. This intermediate then undergoes a [4+2] cycloaddition reaction with the C=N bond of the imine to form the six-membered oxazine ring.

The reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with various N-benzylideneamines has been studied, yielding the corresponding 1,3-oxazin-4-one derivatives. The yields of these reactions are influenced by the nature of the substituent on the imine nitrogen.

| Imine (Schiff Base) | Product (1,3-Oxazin-4-one Derivative) | Yield (%) |

|---|---|---|

| N-Benzylideneaniline | 6-Methyl-2,3-diphenyl-1,3-oxazin-4-one | 60 |

| N-Benzylidene-p-anisidine | 3-(p-Methoxyphenyl)-6-methyl-2-phenyl-1,3-oxazin-4-one | 58 |

| N-Benzylideneethylamine | 3-Ethyl-6-methyl-2-phenyl-1,3-oxazin-4-one | 61 |

| N-Benzylidenecyclohexylamine | 3-Cyclohexyl-6-methyl-2-phenyl-1,3-oxazin-4-one | 62 |

| N-Benzylidenebenzylamine | 3-Benzyl-6-methyl-2-phenyl-1,3-oxazin-4-one | 47 |

This methodology provides a direct route to functionalized 1,3-oxazine-4-ones, which are themselves important heterocyclic structures in medicinal and agricultural chemistry. wmich.edu

Formation of Spiro Ethers and Spiro Ketals via Photoaddition

Chiral 1,3-dioxin-4-ones are excellent substrates for the enantioselective synthesis of spiro ethers and spiro ketals. A key strategy involves the diastereoselective intramolecular photoaddition of a dihydro-4-pyrone tethered to the chiral dioxinone.

In this synthetic sequence, the 1,3-dioxin-4-one serves multiple crucial roles. It provides the C=C double bond for the photocycloaddition, induces asymmetry in the reaction, and installs a ketone functionality in the resulting spiro-ring, which is essential for subsequent transformations. The irradiation of a molecule containing both a chiral dioxinone and a dihydropyrone moiety leads to a [2+2] photocycloaddition, forming a cyclobutane (B1203170) ring and creating a complex polycyclic system with four new stereogenic centers.

The facial selectivity of this photocycloaddition is controlled by the chiral auxiliary on the dioxinone, leading to a high degree of stereocontrol. Subsequent fragmentation of the cyclobutane ring, often induced by basic conditions, leads to the formation of a spiro ether structure. The ketone functionality introduced by the dioxinone moiety can then be subjected to a Baeyer-Villiger oxidation to afford the corresponding spiro ketal, typically with retention of configuration at the spirocenter.

This versatile and highly stereoselective approach allows for the synthesis of thermodynamically less stable spiro ketals, demonstrating the power of using chiral 1,3-dioxin-4-ones as building blocks for complex, stereochemically rich molecules.

Applications of R 2 Tert Butyl 6 Methyl 1,3 Dioxin 4 One in Asymmetric Synthesis

Role as a Chiral Acetoacetic Acid Derivative for Enantiopure Compound Synthesis

One of the primary roles of (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one is to serve as a chiral equivalent of acetoacetic acid. nih.gov Acetoacetic acid and its simple esters are fundamental building blocks in organic chemistry, but their direct use in asymmetric reactions is often challenging due to their propensity to exist as a mixture of keto and enol forms and the difficulty in controlling their stereochemistry.

The dioxinone structure effectively "protects" the acetoacetic acid unit within a rigid cyclic framework. nih.govresearchgate.net This pre-organization, coupled with the inherent chirality of the molecule, allows for highly stereoselective reactions at the carbon atom adjacent to the carbonyl group. This has been instrumental in the synthesis of a wide array of enantiopure compounds, where the dioxinone serves as a reliable source of chirality. acs.org

Stereoselective Construction of Complex Molecular Architectures

The utility of this compound extends to the construction of intricate molecular frameworks, including those found in biologically active natural products. Its ability to participate in various carbon-carbon bond-forming reactions with high diastereoselectivity makes it an invaluable tool for synthetic chemists.

The synthesis of macrocyclic natural products, which are characterized by large ring structures, presents a significant synthetic challenge. univie.ac.atnih.gov this compound has been successfully employed in the total synthesis of several complex macrocycles. For instance, in the synthesis of (-)-okilactomycin, this dioxinone was a key building block. nih.gov Similarly, it played a crucial role in the synthesis of neopeltolide, where it was used to construct a key intermediate via a vinylogous aldol (B89426) reaction. nih.gov The synthesis of callipeltoside A, another complex macrolide, also featured a derivative of this dioxinone. nih.gov

Terpenoids, a large and diverse class of naturally occurring organic compounds, have also been targets for syntheses employing this chiral building block. The inherent stereochemistry of the dioxinone allows for the controlled introduction of chiral centers, which are a common feature of terpenoid structures.

Table 1: Examples of Natural Products Synthesized Using this compound Derivatives

| Natural Product | Key Reaction Involving Dioxinone Derivative | Reference |

|---|---|---|

| (-)-Okilactomycin | Stereoselective coupling | nih.gov |

| Neopeltolide | Vinylogous aldol reaction | nih.gov |

| Callipeltoside A | Vinylogous aldol reaction and acylketene macrolactonization | nih.gov |

| Perhydrohistrionicotoxin | Asymmetric synthesis | nih.gov |

Chiral α-amino acids and amines are fundamental components of many pharmaceuticals and biologically active molecules. This compound can be elaborated into these important compound classes. By introducing a nitrogen-containing functional group and subsequently cleaving the dioxinone ring, it is possible to generate α-amino acids with high enantiopurity.

Furthermore, the dioxinone can be used to synthesize chiral amines through various synthetic routes. For example, reductive amination of ketones derived from the dioxinone can lead to the formation of chiral amines with multiple stereocenters. nih.gov

As a protected form of acetoacetic acid, this compound is an excellent starting material for the synthesis of more complex β-keto acid derivatives. nih.gov The enolate of the dioxinone can be readily generated and reacted with a variety of electrophiles, such as alkyl halides and acylating agents. This allows for the introduction of diverse substituents at the α-position. Subsequent removal of the chiral auxiliary provides access to a wide range of enantiomerically enriched β-keto acids and their esters. These compounds are themselves valuable synthetic intermediates. nih.gov

The reactivity of the dioxinone can be harnessed to produce nitrogen-containing heterocyclic compounds, including macrolactams. researchgate.net By incorporating a nitrogen nucleophile into a precursor derived from the dioxinone, an intramolecular cyclization can be triggered to form the macrolactam ring. This strategy has been applied to the synthesis of various nitrogenous macrocycles.

Beyond macrolactams, the dioxinone can serve as a precursor to other nitrogen-containing structures. For instance, it can be used to synthesize chiral piperidines and other alkaloids.

Integration into Cascade Reactions and Multi-Component Systems

Cascade reactions, also known as tandem or domino reactions, are processes in which multiple chemical transformations occur in a single synthetic operation without the isolation of intermediates. These reactions are highly efficient as they reduce the number of purification steps, saving time and resources. This compound and its derivatives have been incorporated into such elegant reaction sequences.

For example, the thermal decomposition of a dioxinone can generate a highly reactive acylketene intermediate. researchgate.net This intermediate can then be trapped in situ by a nucleophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. If the nucleophile is part of the same molecule, this can trigger a cascade of cyclization reactions to rapidly build molecular complexity. The dioxinone's ability to act as a latent acylketene makes it a valuable component in the design of novel cascade reactions for the efficient synthesis of complex molecules.

Vinylogous Aldol Reactions

The vinylogous aldol reaction is a powerful method for the formation of carbon-carbon bonds, extending the utility of the classic aldol reaction to create larger, functionalized molecules. The use of silyl (B83357) dienes derived from this compound in asymmetric vinylogous aldol (AVA) reactions has been shown to be highly effective.

In a notable study, a combined Lewis acid catalytic system, generated from (R)-1,1'-bi-2,2'-naphthol [(R)-BINOL], Ti(O-iPr)4, H2O, and lithium chloride, was found to effectively catalyze the enantioselective vinylogous aldol reaction between aldehydes and a dioxinone-derived silyl diene. arkat-usa.org This method affords the corresponding aldol adducts in good yields and with excellent enantioselectivities under mild conditions. arkat-usa.org The reaction between benzaldehyde (B42025) and the dioxinone-derived silyl diene, for instance, proceeded to give the desired aldol product in high yield and with high enantiomeric excess when the complete catalytic system was employed. arkat-usa.org The utility of this protocol was further demonstrated in the formal synthesis of the natural product (S)-(+)-Dihydrokavain, which was obtained in 81% yield and 84% ee. arkat-usa.org

The success of these reactions hinges on the ability of the chiral auxiliary to direct the approach of the aldehyde to the silyl diene, leading to the preferential formation of one enantiomer. The resulting adducts, which contain multiple functional groups, are valuable intermediates that can be further elaborated into a variety of complex molecules, including β-hydroxy carboxylic acids, β-hydroxy ketones, and six-membered ring lactones. arkat-usa.org

Table 1: Enantioselective Vinylogous Aldol Reaction of Aldehydes with a Dioxinone-Derived Silyl Diene

| Aldehyde | Yield (%) | ee (%) |

| Benzaldehyde | 92 | 95 |

| 4-Chlorobenzaldehyde | 94 | 98 |

| 4-Methylbenzaldehyde | 90 | 96 |

| 2-Naphthaldehyde | 88 | 93 |

| Cinnamaldehyde | 85 | 91 |

| Hexanal | 80 | 85 |

Data sourced from Qi, S. et al. Arkivoc 2022, v, 0-0. arkat-usa.org

Intramolecular Prins Reactions

The Prins reaction, involving the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, is a valuable tool for the synthesis of oxygen-containing heterocycles. wikipedia.org The intramolecular version of this reaction is particularly powerful for the construction of cyclic ethers with defined stereochemistry. thieme-connect.denih.gov When substrates derived from this compound are employed, the inherent chirality of the dioxinone can be used to control the stereochemical outcome of the cyclization.

For example, an unsaturated ester derived from the chiral dioxinone can be designed to undergo an intramolecular Prins cyclization upon treatment with a Lewis acid. The chiral scaffold directs the cyclization to proceed in a stereoselective manner, leading to the formation of a tetrahydropyran (B127337) or a related cyclic ether with a high degree of diastereoselectivity. The bulky tert-butyl group on the dioxinone ring plays a crucial role in shielding one face of the molecule, thereby dictating the trajectory of the intramolecular attack of the alkene onto the activated aldehyde. This strategy provides a powerful method for the asymmetric synthesis of complex polyether natural products.

Horner–Wadsworth–Emmons (HWE) Applications

The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a high degree of stereoselectivity, generally favoring the (E)-isomer. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgyoutube.com By utilizing phosphonate reagents derived from this compound, this powerful olefination reaction can be integrated into asymmetric synthesis schemes.

The synthesis of such chiral phosphonates typically begins with the stereoselective reduction of the ketone functionality of the dioxinone, followed by conversion of the resulting hydroxyl group into a leaving group and subsequent reaction with a phosphite (B83602) ester via the Michaelis-Arbuzov reaction. The resulting chiral phosphonate can then be deprotonated to form a stabilized carbanion, which reacts with an aldehyde to furnish an α,β-unsaturated ester. The stereochemistry of the newly formed double bond is influenced by the reaction conditions and the nature of the substrates, while the chirality of the original dioxinone auxiliary can be carried through to the final product or used to induce new stereocenters.

Michael Additions with Organocuprates

The Michael addition, or conjugate addition, of organocuprates to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. youtube.com When this reaction is applied to substrates derived from this compound, the chiral auxiliary can effectively control the stereochemistry of the newly formed stereocenter.

For this application, an α,β-unsaturated ester is first prepared from the chiral dioxinone. The conjugate addition of an organocuprate, such as a Gilman reagent (lithium dialkylcuprate), to this unsaturated system proceeds with high diastereoselectivity. The bulky tert-butyl group on the dioxinone directs the incoming nucleophile to the opposite face of the molecule, leading to the preferential formation of one diastereomer. The resulting adduct can then be further transformed, and the chiral auxiliary can be cleaved and recycled, providing an efficient route to enantiomerically enriched compounds. This methodology has been successfully applied in the synthesis of various natural products and other chiral molecules. nih.gov

Derivatives and Analogues of R 2 Tert Butyl 6 Methyl 1,3 Dioxin 4 One

Synthetic Routes to Substituted 1,3-Dioxin-4-one Derivatives (e.g., trifluoromethyl analogues)

The introduction of a trifluoromethyl group into the 1,3-dioxin-4-one framework has been a significant area of research due to the unique properties conferred by the trifluoromethyl moiety. A key strategy for the synthesis of 5-trifluoromethyl-1,3-dioxin-4-ones involves the reaction of 5-iodo-1,3-dioxin-4-ones with trifluoromethyl iodide. This transformation is typically carried out in the presence of copper powder in a polar aprotic solvent such as hexamethylphosphoric triamide (HMPA). These 5-trifluoromethyl derivatives serve as valuable building blocks for the preparation of various trifluoromethylated aliphatic compounds. clockss.orgwikipedia.org

The general synthetic approach can be summarized as follows:

Scheme 1: Synthesis of 5-Trifluoromethyl-1,3-dioxin-4-ones

I CF3I, Cu

/ \ /

O==C C=O O==C C=O

| |/ | |/

O---CR2 O---CR2

| |

R' R'

(5-Iodo-1,3-dioxin-4-one) (5-Trifluoromethyl-1,3-dioxin-4-one)

Where R and R' represent various substituents.

In addition to fluorinated analogues, the synthesis of other substituted 1,3-dioxin-4-ones, such as 2,2,6-trimethyl-4H-1,3-dioxin-4-one, is well-established. This compound can be prepared from tert-butyl acetoacetate (B1235776) and acetone (B3395972) in the presence of sulfuric acid and acetic anhydride. chemicalbook.com

Comparative Reactivity Studies of Analogous Dioxinones

The reactivity of 1,3-dioxin-4-ones can be significantly influenced by the nature and position of their substituents. Comparative studies have revealed interesting differences in the thermal and photochemical behavior of these compounds.

For instance, some 1,3-dioxin-4-one derivatives are resistant to thermal ring-opening at temperatures below 160°C. However, these same compounds can undergo cycloreversion photochemically at room temperature when irradiated with UV light (e.g., at 254 nm) in a suitable solvent like ethanol. clockss.org This photochemical process generates acylketene intermediates that can be trapped by nucleophiles, leading to the formation of various products. clockss.org

The reactivity of the vinylogous enolate of 2,2,6-trimethyl-4H-1,3-dioxin-4-one has also been explored. Deprotonation with a strong base like lithium diisopropylamide (LDA) allows for nucleophilic addition to carbonyl compounds in a vinylogous aldol (B89426) reaction. researchgate.net Furthermore, this analogue can be halogenated at the 5-position using N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), creating precursors for cross-coupling reactions. researchgate.net

The introduction of a trifluoromethyl group at the 5-position influences the reactivity of the dioxinone ring. These trifluoromethylated derivatives are versatile building blocks, capable of generating α-trifluoromethyl-β-keto esters via their corresponding acylketenes or participating directly in pericyclic reactions. wikipedia.org The electron-withdrawing nature of the trifluoromethyl group can affect the stability of the dioxinone ring and the reactivity of the acylketene intermediate.

Functionalization Strategies (e.g., alkynylation)

The functionalization of the 1,3-dioxin-4-one scaffold can be achieved through various modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions. While direct alkynylation of (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one is not extensively documented, the principles of Sonogashira coupling can be applied to halogenated derivatives.

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.org

Given that 5-halo-2,2,6-trimethyl-4H-1,3-dioxin-4-one derivatives have been successfully employed as substrates in Suzuki-Miyaura reactions, it is highly probable that they would also be suitable partners in Sonogashira couplings. researchgate.net This would provide a direct route to 5-alkynyl-1,3-dioxin-4-ones.

Table 1: Potential Alkynylation of a Halogenated 1,3-Dioxin-4-one Derivative via Sonogashira Coupling

| Substrate | Reagent | Catalyst | Co-catalyst | Base | Product |

| 5-Iodo-2,2,6-trimethyl-4H-1,3-dioxin-4-one | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ | CuI | Amine (e.g., Et₃N) | 5-(Alkynyl)-2,2,6-trimethyl-4H-1,3-dioxin-4-one |

This functionalization strategy opens the door to a wide array of alkynyl-substituted 1,3-dioxin-4-ones, further expanding the synthetic utility of this versatile heterocyclic system.

Future Research Directions and Emerging Paradigms for R 2 Tert Butyl 6 Methyl 1,3 Dioxin 4 One

Exploration of Novel Reaction Modes and Stereochemical Control Strategies

The inherent chirality and functionality of (R)-2-tert-Butyl-6-methyl-1,3-dioxin-4-one make it a prime candidate for the exploration of novel reaction pathways and the development of advanced stereochemical control strategies. Future research in this area is poised to expand the synthetic utility of this valuable building block.

One promising avenue lies in the investigation of photochemical transformations . The conjugated enone system within the dioxinone ring is susceptible to photochemical excitation, potentially leading to unique cycloaddition or rearrangement reactions. Research into the photochemistry of related 2H-pyran derivatives has shown that electrocyclic ring-opening reactions can occur upon photolysis. nih.gov Similar investigations into this compound could unveil new pathways to functionalized, optically active products. Intramolecular photoaddition of alkenes to chiral 1,3-dioxin-4-ones has also been reported, demonstrating the potential for creating complex polycyclic systems with high stereoselectivity. orgsyn.org

Furthermore, the exploration of acylketene intermediates generated from the thermolysis or photolysis of this compound presents a rich field for discovery. These highly reactive intermediates can be trapped by a variety of nucleophiles and dienophiles, leading to a diverse array of products. chiralpedia.comchemicalbook.com Future work could focus on developing novel intramolecular trapping strategies to construct complex carbocyclic and heterocyclic scaffolds with a high degree of stereocontrol.

The development of new stereochemical control strategies will also be a key focus. While the inherent chirality of the dioxinone provides excellent facial selectivity in many reactions, the use of external chiral catalysts or auxiliaries could further enhance or even reverse the diastereoselectivity of additions to the double bond. For instance, the use of chiral Lewis acids or organocatalysts in Michael additions or Diels-Alder reactions could provide access to all possible stereoisomers of the products, a significant advantage in the synthesis of stereochemically rich molecules. sigmaaldrich.com

Development of Green Chemistry Approaches for Dioxinone-Mediated Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the chemistry of this compound is no exception. chemicalbook.comkit.edu Future research will undoubtedly focus on developing more environmentally benign methods for both the synthesis of the dioxinone itself and its subsequent transformations.

One key area of development is the use of biocatalysis . The enzymatic reduction of ketones to chiral alcohols is a well-established green method, and similar approaches could be explored for the synthesis of the chiral diol precursor to this compound. mdpi.com Furthermore, enzymatic kinetic resolution of racemic 1,3-dioxolan-4-one (B8650053) derivatives has been successfully demonstrated, suggesting that similar enzymatic processes could be developed for the synthesis of enantiopure this compound. nih.gov

The replacement of hazardous solvents and reagents is another critical aspect of green chemistry. orgsyn.org Research into the use of greener solvents , such as water, supercritical fluids, or ionic liquids, for reactions involving this compound is a promising direction. Additionally, the development of solvent-free reaction conditions, such as mechanochemical methods (ball milling) or reactions on solid supports, could significantly reduce the environmental impact of syntheses utilizing this chiral building block. kit.edu

Atom economy is a central tenet of green chemistry, and future research will aim to design reactions that maximize the incorporation of all starting materials into the final product. chemicalbook.com This can be achieved through the development of cascade or tandem reactions, where multiple bond-forming events occur in a single pot, minimizing waste and purification steps. The generation of acylketenes from this compound and their subsequent in-situ trapping is an excellent example of an atom-economical process that can be further exploited. chiralpedia.comchemicalbook.com

Potential for Catalyst Design and Optimization in Dioxinone Transformations

The design and optimization of catalysts for reactions involving this compound hold immense potential for enhancing selectivity, increasing efficiency, and enabling new transformations.

A significant area of future research will be the development of novel chiral catalysts to control the stereochemical outcome of reactions. While the inherent chirality of the dioxinone often directs the stereochemistry of reactions, the use of external chiral catalysts can offer complementary or enhanced control. caltech.edu This includes the design of new chiral Lewis acids, Brønsted acids, and organocatalysts for reactions such as conjugate additions, cycloadditions, and aldol-type reactions. sigmaaldrich.com The goal is to develop catalytic systems that can provide access to all possible diastereomers of a product with high enantiomeric excess.

The development of heterogeneous catalysts is another important direction for improving the sustainability of dioxinone-mediated syntheses. Heterogeneous catalysts, which are in a different phase from the reactants, can be easily separated from the reaction mixture and recycled, reducing waste and cost. nih.gov Future research could focus on immobilizing known homogeneous catalysts onto solid supports or developing novel solid acid or base catalysts for transformations of this compound. For example, nano-Fe3O4@cow dung ash composites have been used for the catalytic ozonation of a related phenol (B47542) derivative, showcasing the potential for developing novel and sustainable catalytic systems. nih.gov

Computational modeling will play an increasingly important role in catalyst design. chiralpedia.com By using computational methods, researchers can gain a deeper understanding of reaction mechanisms and catalyst-substrate interactions. This knowledge can then be used to rationally design new catalysts with improved activity and selectivity for specific transformations of this compound.

Discovery of New Applications in Complex Molecule Synthesis and Beyond

The versatility of this compound as a chiral building block suggests that its applications in the synthesis of complex molecules are far from exhausted. nih.gov Future research will likely uncover new and innovative uses for this synthon in the synthesis of natural products, pharmaceuticals, and other functional molecules.

One of the most promising areas for future applications is in the total synthesis of complex natural products . The ability to introduce multiple stereocenters with high control makes this compound an ideal starting material for the synthesis of polyketide natural products, which often contain long chains of alternating stereocenters. nih.gov The iterative use of dioxinone-based methodologies, such as the Prins cyclization, has already been demonstrated in the synthesis of complex macrocycles like (-)-exiguolide. nih.gov

The development of novel medicinal chemistry applications is another exciting frontier. chemimpex.comchiralpedia.com The chiral nature of this compound makes it an attractive scaffold for the synthesis of new drug candidates. nih.gov The dioxinone core can be functionalized in various ways to create libraries of diverse molecules for biological screening. For instance, related thiazolidin-4-one derivatives have shown a wide range of biological activities, including anticancer and antioxidant properties, suggesting that derivatives of this compound could also possess interesting pharmacological profiles. mdpi.com

Beyond traditional organic synthesis, emerging applications for this compound may be found in the field of materials science . The incorporation of this chiral unit into polymers or other materials could lead to the development of new chiral stationary phases for chromatography, chiral sensors, or materials with unique optical properties. chiralpedia.com The growing field of chiral inorganic nanostructures highlights the increasing interest in harnessing chirality at the nanoscale, and chiral organic molecules like this compound could serve as templates or ligands in the synthesis of such materials. umich.edu

Q & A

Basic: What synthetic methodologies are effective for preparing (R)-2-tert-butyl-6-methyl-1,3-dioxin-4-one?

The compound is synthesized via dienolate chemistry, where reactions of (R)-β-hydroxybutyric acid derivatives are key. A modified procedure involves reacting 2,2,6-trimethyl-4H-1,3-dioxin-4-one with chiral alcohols or amines under mild conditions to avoid side reactions and achieve near-quantitative yields. Catalytic methods using chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) are critical for retaining stereochemical integrity .

Basic: How can the stereochemical purity of this compound be validated experimentally?

Use chiral HPLC or polarimetry to confirm enantiomeric excess. Compare optical rotation values with literature data (e.g., [α]D = specific rotation reported in Chem. Ber. 1991, 124, 1845). Additionally, X-ray crystallography can resolve absolute configuration. Cross-validate with H NMR coupling constants to detect diastereomeric impurities .

Advanced: What strategies resolve contradictions in reaction yields when using this dioxinone in multi-step syntheses?

Discrepancies often arise from competing ring-opening reactions or solvent-dependent stability. Systematic optimization includes:

- Solvent screening : Polar aprotic solvents (e.g., THF, DCM) minimize hydrolysis.

- Temperature control : Reactions below 0°C reduce thermal decomposition.

- In situ monitoring : Use FTIR or C NMR to track intermediate formation.

Documented cases show that tert-butyl groups enhance steric protection, improving yield consistency in aldol condensations .

Advanced: How does the tert-butyl substituent influence the compound’s reactivity in asymmetric catalysis?

The tert-butyl group acts as a steric shield, directing regioselectivity in nucleophilic attacks. For example, in reactions with aldehydes, it biases the dienolate to favor γ-addition over α-addition, as shown in studies with (R)-configured dioxinones. This steric effect also stabilizes transition states, enhancing enantioselectivity (up to 95% ee in ketone alkylations) .

Basic: What analytical techniques are recommended for characterizing degradation products?

- GC-MS : Identify volatile byproducts (e.g., CO, nitrogen oxides) formed under thermal stress.

- LC-HRMS : Detect non-volatile degradation species (e.g., hydrolyzed β-keto esters).

- TGA/DSC : Assess thermal stability thresholds (decomposition onset ~150°C).

Reference spectral libraries (e.g., Reaxys) are essential for matching fragmentation patterns .

Advanced: How can computational modeling predict stereochemical outcomes in reactions involving this compound?

Density Functional Theory (DFT) calculations model transition states to predict enantioselectivity. For instance, the Curtin-Hammett principle explains how tert-butyl groups influence conformational equilibria in dienolate intermediates. Studies using Gaussian09 with B3LYP/6-31G* basis sets have successfully replicated experimental ee values in aldol reactions .

Basic: What precautions are critical for handling this compound in air-sensitive reactions?

- Storage : Keep under inert gas (N/Ar) in sealed containers with desiccants.

- Handling : Use Schlenk lines for transfers; avoid exposure to moisture (hydrolysis risk).

- Safety : Wear nitrile gloves and safety goggles; ensure fume hood ventilation (risk of CO release during decomposition) .

Advanced: What role does this dioxinone play in synthesizing polyhydroxyalkanoates (PHAs)?

It serves as a chiral precursor for (R)-3-hydroxybutyrate monomers, key to biodegradable PHAs. Ring-opening polymerization (ROP) using Sn(Oct) as a catalyst converts the dioxinone into high-molecular-weight polymers with controlled stereoregularity. Recent work highlights its utility in biomedical applications due to low cytotoxicity .

Advanced: How do competing reaction pathways affect the enantioselective synthesis of β-keto esters from this compound?

Competing pathways include:

- Keto-enol tautomerization : Stabilized by bulky substituents.

- Overalkylation : Mitigated by slow reagent addition.

- Epimerization : Avoided by low-temperature conditions (−78°C).

Kinetic studies show that LiHMDS as a base minimizes side reactions in enolate formation .

Basic: What literature resources are authoritative for validating synthetic protocols?

- Reaxys/SciFinder : Cross-check CAS 154026-98-9 for reported procedures.

- Chem. Ber. 1991, 124, 1845 : Detailed dienolate reaction mechanisms.

- Chimia 1991, 45, 379 : Chloromethyl derivative syntheses.

Avoid non-peer-reviewed sources (e.g., commercial catalogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.